molecular formula C8H11IN2O B2804504 3-Iodo-1-(oxan-2-yl)pyrazole CAS No. 1305323-24-3

3-Iodo-1-(oxan-2-yl)pyrazole

Cat. No. B2804504
CAS RN: 1305323-24-3
M. Wt: 278.093
InChI Key: XHBYURSURJVCBA-UHFFFAOYSA-N
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Description

3-Iodo-1-(oxan-2-yl)pyrazole is an organic compound that has gained significant attention in recent years due to its diverse range of applications in the fields of research and industry. It is also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole . The CAS Number for this compound is 1540221-68-8 .


Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H11IN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2 . The molecular weight of this compound is 278.09 .


Chemical Reactions Analysis

Pyrazoles, including this compound, are involved in a variety of chemical reactions. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .


Physical And Chemical Properties Analysis

Pyrazoles, including this compound, are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Bioactive Properties

Pyrazoles are recognized for their pharmacophore properties, playing a crucial role in the development of biologically active compounds across medicinal chemistry. These compounds have been identified for their extensive biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects, among others. The synthesis of pyrazole derivatives often involves condensation followed by cyclization processes, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methods have successfully produced heterocyclic appended pyrazoles with potential yields under various conditions, including microwave irradiation, offering strategies for annelating heterocyclic nuclei with bioactive pyrazoles (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent reactions (MCRs) approach has been highlighted for the synthesis of pyrazole derivatives, emphasizing its efficiency in producing biologically active molecules. This strategy aligns with the principles of pot, atom, and step economy (PASE), underlining the significance of pyrazole and its derivatives in pharmaceutical and medicinal chemistry. Such synthetic approaches have facilitated the development of compounds exhibiting a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties (Becerra et al., 2022).

Pyrazoline Derivatives and Therapeutic Applications

Pyrazoline, closely related to pyrazoles, represents another significant area of research, demonstrating diverse pharmacological effects. These derivatives have been explored for their therapeutic potentials, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and particularly anticancer activities. The versatility of the pyrazoline scaffold allows for the development of potent therapeutic agents through various modifications and derivatizations, highlighting the scaffold's centrality in anti-inflammatory and antiviral drug design (Karati et al., 2022; Shaaban et al., 2012).

Mechanism of Action

The mechanism of action of pyrazoles is complex and depends on the specific derivative and its biological target. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Safety and Hazards

3-Iodo-1-(oxan-2-yl)pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of pyrazoles, including 3-Iodo-1-(oxan-2-yl)pyrazole, are vast. These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

3-iodo-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYURSURJVCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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